molecular formula C14H21N3O B11820955 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11820955
M. Wt: 247.34 g/mol
InChI Key: SPKAHSAUZYGOCJ-UHFFFAOYSA-N
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Description

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-based compound featuring a piperidine ring linked to a substituted pyridine moiety. Its structure includes a methylamino group at the 6-position of the pyridine ring and a methyl substituent at the 5-position, with a piperidin-1-yl ethanone functional group. This compound is of interest in medicinal chemistry due to the structural motifs common in kinase inhibitors and neuroactive agents .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16)

InChI Key

SPKAHSAUZYGOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-6-(methylamino)pyridine with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and pyridine ring participate in oxidation processes:

Reaction Type Reagents/Conditions Products Key Observations
Ketone Oxidation KMnO₄/H₂SO₄ (acidic)Carboxylic acid derivativeSelective oxidation of the acetyl group to a carboxylate under controlled pH.
Pyridine Ring Oxidation H₂O₂/Fe³⁺Pyridine N-oxide derivativeRequires catalytic Fe³⁺; retains piperidine and methylamino groups.

Mechanistic Insights :

  • The ketone undergoes nucleophilic attack by water in acidic KMnO₄, forming a geminal diol intermediate that oxidizes to a carboxylic acid.

  • Pyridine oxidation proceeds via radical intermediates stabilized by the methylamino substituent.

Reduction Reactions

Reduction targets the ketone and unsaturated bonds:

Reaction Type Reagents/Conditions Products Key Observations
Ketone Reduction LiAlH₄/THF, NaBH₄/MeOHSecondary alcohol (1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanol)LiAlH₄ achieves higher yields (>85%) compared to NaBH₄ (~60%).
Selective C=N Reduction H₂/Pd-C Saturated piperidine derivativeRetains pyridine ring integrity under mild H₂ pressure .

Applications :

  • Reduced alcohol derivatives show enhanced solubility for pharmacological testing.

Substitution Reactions

The methylamino group and ketone enable nucleophilic/electrophilic substitutions:

Reaction Type Reagents/Conditions Products Key Observations
Methylamino Alkylation CH₃I/K₂CO₃/DMFDimethylamino derivativeQuaternization of the amine occurs at elevated temperatures.
Ketone Nucleophilic Substitution RNH₂/EtOHSchiff base or imine derivativespH-dependent reaction; imines form preferentially in anhydrous conditions.

Mechanistic Insights :

  • Alkylation of the methylamino group follows an SN2 pathway, with K₂CO₃ neutralizing HI byproducts.

  • Ketone substitution involves nucleophilic attack by amines, forming tetrahedral intermediates.

Cyclization and Ring Formation

The compound serves as a precursor for heterocyclic synthesis:

Reaction Type Reagents/Conditions Products Key Observations
Piperidine Ring Expansion ClCH₂COCl/Et₃N Azepane derivativeRing expansion occurs via intramolecular alkylation .
Pyridine Functionalization HNO₃/H₂SO₄ Nitropyridine derivativeNitration at the 4-position of the pyridine ring; requires -10°C to prevent side reactions .

Applications :

  • Nitro derivatives are intermediates for anticancer agent synthesis .

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals distinct reactivity patterns:

Compound Key Functional Groups Reactivity Differences
1-(2-(6-Dimethylamino-pyridin-3-yl)piperidin-1-yl)ethanoneDimethylamino, ketoneHigher steric hindrance reduces alkylation rates compared to methylamino derivatives.
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanoneThiol, ketoneThiol group enables disulfide bond formation, absent in methylamino analogues.

Industrial and Pharmacological Implications

  • Catalytic Optimization : Automated systems monitor reaction parameters (pH, temperature) to improve ketone reduction yields.

  • Drug Development : Methylamino-pyridine derivatives exhibit kinase inhibition (e.g., Aurora A), validated via X-ray crystallography .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several therapeutic areas, primarily due to its interaction with biological targets. Below are notable applications:

CNS Disorders

The compound has been studied for its potential in treating central nervous system disorders, including:

  • Alzheimer's Disease: Research indicates that it may inhibit enzymes involved in neurodegeneration, potentially slowing disease progression.
  • Anxiety and Depression: Animal models have demonstrated that the compound exhibits anxiolytic effects, suggesting its utility in treating anxiety disorders.

Anticancer Activity

Numerous studies have highlighted the compound's antiproliferative effects against various cancer cell lines:

  • HeLa Cells: Exhibited IC50 values as low as 0.02 mM, indicating strong cytotoxicity.
  • Murine Leukemia (L1210): Significant inhibition observed suggests potential utility in hematological malignancies.

Metabolic Disorders

The compound may also play a role in managing metabolic syndrome:

  • Type 2 Diabetes and Obesity: Preliminary studies suggest it could improve insulin sensitivity and reduce weight gain in animal models.

Inhibition of Enzymes

Research indicates that it inhibits specific enzymes linked to metabolic disorders and neurodegeneration.

Induction of Apoptosis

Studies show that the compound can trigger apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in the chemical structure significantly impact biological activity:

  • Pyridine Substitutions: Alterations at specific positions on the pyridine ring affect potency.
  • Piperidine Modifications: Changes in the piperidine structure enhance interactions with target proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

Study on Cancer Cell Lines

A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.

Mechanistic Insights

Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyridine derivatives and piperidine-containing molecules. Below is a detailed comparison based on substituents, molecular frameworks, and available data from commercial and patent sources.

Pyridine Derivatives with Ethanone Substituents

Several analogs in the Catalog of Pyridine Compounds (2017) highlight key differences:

Compound Name Substituents Key Differences
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Methoxy (position 2), methyl (position 5) Lacks piperidine and methylamino groups; simpler substitution pattern.
1-(5-Methoxypyridin-3-yl)ethanone Methoxy (position 5) No piperidine or methylamino groups; minimal steric hindrance.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy (position 2), pyrrolidin-1-yl (position 6) Pyrrolidine instead of piperidine; altered ring size impacts conformational flexibility.

Analysis :

  • The methylamino group at position 6 distinguishes it from methoxy-substituted analogs , which may affect solubility (via hydrogen bonding) and metabolic stability.
Piperidine-Linked Pyridine Compounds in Patents

The European Patent EP 1 808 168 B1 discloses compounds with pyridine-piperidine scaffolds designed as kinase inhibitors. Examples include:

  • [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone

Comparison :

  • Complexity : The patented compounds integrate pyrazolo-pyrimidine and methanesulfonylphenyl groups, enhancing selectivity for kinase targets but increasing molecular weight (>500 g/mol vs. ~275 g/mol for the target compound).
  • Functional Groups : The target compound lacks the sulfonyl and heteroaromatic extensions seen in , suggesting a narrower biological target profile.

Biological Activity

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352500-15-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of 233.31 g/mol. The structure includes a piperidine ring substituted with a methylamino group and a pyridine moiety, which are known to influence the biological activity of similar compounds.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperidine and pyridine rings suggests potential activity as a neurotransmitter modulator or enzyme inhibitor.

  • Enzyme Inhibition : Compounds structurally related to 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone have shown inhibition against enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in immunosuppressive therapies .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against various pathogens, including strains of Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their resistance to multiple drugs .

Pharmacological Effects

The pharmacological profile of related compounds indicates several potential effects:

  • CNS Activity : Compounds with piperidine structures are often explored for their effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants.
  • Antioxidant Properties : Some studies suggest that derivatives may exhibit antioxidant activity, contributing to cellular protection against oxidative stress .

Study 1: Dihydroorotate Dehydrogenase Inhibition

A study focused on the synthesis and evaluation of pyridine derivatives showed that certain modifications led to enhanced inhibition of DHODH, suggesting that similar structural features in 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone could yield potent inhibitors .

Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of related compounds found significant activity against resistant bacterial strains. The study highlighted the importance of structural components like the methylamino group in enhancing biological efficacy .

Table 1: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
Compound A1352500-15-2DHODH Inhibition
Compound B1352492-71-7Antimicrobial Activity
Compound CN/ACNS Modulation

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Methylamino GroupEnhances enzyme inhibition
Piperidine RingCNS activity potential
Pyridine SubstitutionAntimicrobial properties

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine and piperidine precursors. Key steps include:

  • Amine alkylation : Reacting 5-methyl-6-(methylamino)pyridin-3-yl derivatives with piperidine intermediates under inert conditions (argon/nitrogen) to prevent oxidation .
  • Acetylation : Introducing the ethanone group via nucleophilic acyl substitution using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and confirm using LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for peaks at δ 2.1–2.5 ppm (piperidinyl CH₂ groups), δ 2.8–3.2 ppm (N-methyl and pyridinyl CH₃), and δ 6.5–7.5 ppm (pyridine aromatic protons) .
    • ¹³C NMR : Confirm the ketone carbonyl at ~205–210 ppm and pyridine carbons at 120–150 ppm .
  • IR Spectroscopy : Identify the C=O stretch at ~1680–1720 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid waterway contamination .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive/negative controls and dose-response curves (1 nM–100 µM) .
    • Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Modification Strategies :
    • Synthesize analogs with variations in the methylamino or piperidinyl groups to probe steric/electronic effects .
    • Use computational docking (AutoDock Vina) to predict binding modes to target proteins .

Q. How can computational chemistry tools aid in predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation behavior in water/DMSO using GROMACS. Analyze hydrogen bonding with the ketone group .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability at the B3LYP/6-31G* level .
  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR or biological activity results?

Methodological Answer:

  • Data Validation :
    • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
    • Replicate biological assays with independent batches of the compound to rule out synthesis variability .
  • Hypothesis Testing :
    • If biological activity diverges from predictions, conduct metabolite profiling (LC-MS/MS) to identify degradation products .
    • Collaborate with crystallography labs to resolve stereochemical ambiguities via X-ray diffraction .

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